4-Nitrophenyl beta-L-arabinopyranoside

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

4-Nitrophenyl beta-L-arabinopyranoside can be synthesized through the reaction of 4-nitrophenol with beta-L-arabinopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Nitrophenyl beta-L-arabinopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-L-arabinopyranosidase . This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and beta-L-arabinose .

Common Reagents and Conditions

Enzymes: Beta-L-arabinopyranosidase

Solvents: Aqueous buffers (e.g., phosphate buffer)

Conditions: Typically carried out at physiological pH (around 7.0) and moderate temperatures (25-37°C).

Major Products

4-Nitrophenol: A yellow compound that can be easily detected spectrophotometrically.

Beta-L-arabinose: A sugar molecule.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: CHN

Molecular Weight: 271.22 g/mol

Appearance: Colorless to pale yellow crystalline powder

Solubility: Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)

Melting Point: 187-188°C

pH Range: 6.0-8.0

4-Nitrophenyl beta-L-arabinopyranoside acts as a substrate for various enzymes, notably beta-galactosidase and arabinofuranosidase, making it a valuable tool for enzyme activity assays.

Enzyme Activity Detection

This compound is predominantly used as a substrate for:

- Beta-Galactosidase: It facilitates the breakdown of lactose into glucose and galactose, allowing researchers to measure enzyme activity through the release of 4-nitrophenol, which can be detected spectrophotometrically.

- Beta-L-Arabinofuranosidase: The hydrolysis of this compound leads to the release of L-arabinose and 4-nitrophenol, enabling the study of polysaccharide degradation processes.

Diagnostic Applications

Due to its ability to indicate enzyme activity, this compound is employed in developing rapid diagnostic tests for various diseases. Its specificity for certain enzymes makes it a crucial component in assays that assess microbial activity or enzyme inhibition.

Research on Enzymatic Reactions

This compound is extensively utilized in studies focused on enzyme kinetics, allowing researchers to evaluate the effects of different conditions (e.g., temperature, pH) on enzyme activity. It serves as an essential tool for understanding metabolic pathways involving arabinose-containing substrates.

Case Studies

-

Enzymatic Activity Assays:

In a study investigating the enzymatic breakdown of plant polysaccharides, researchers used this compound to measure the activity of arabinofuranosidases from various microbial sources. The results indicated that specific bacterial strains exhibited significant hydrolytic activity on this substrate, highlighting its utility in biotechnological applications related to biomass degradation . -

Microbial Fermentation Studies:

Another research effort focused on utilizing this substrate to evaluate the metabolic activity of lactic acid bacteria during fermentation processes. The turbidity measurements correlated with enzyme activity levels, demonstrating its effectiveness as an indicator of microbial growth and metabolic function .

Limitations and Future Directions

While this compound has proven beneficial in numerous applications, its sensitivity and specificity can be limiting factors in certain assays. Future research may focus on enhancing these properties through chemical modifications or developing novel derivatives that retain the desirable characteristics while improving performance in specific applications.

作用機序

The compound acts as a substrate for beta-L-arabinopyranosidase, which catalyzes the hydrolysis of the glycosidic bond between the 4-nitrophenyl group and the beta-L-arabinopyranoside . The enzyme’s active site facilitates the cleavage of this bond through acid/base-assisted catalysis, resulting in the formation of 4-nitrophenol and beta-L-arabinose .

類似化合物との比較

Similar Compounds

4-Nitrophenyl alpha-L-arabinofuranoside: Another derivative of arabinose used in similar enzyme assays.

4-Nitrophenyl beta-D-glucopyranoside: Used to measure beta-glucosidase activity.

4-Nitrophenyl alpha-D-galactopyranoside: Used to measure alpha-galactosidase activity.

Uniqueness

4-Nitrophenyl beta-L-arabinopyranoside is unique in its specificity for beta-L-arabinopyranosidase, making it an essential tool for studying the enzymatic breakdown of arabinose-containing polysaccharides . Its ability to release a detectable product (4-nitrophenol) upon hydrolysis makes it highly valuable for quantitative enzyme assays .

生物活性

4-Nitrophenyl beta-L-arabinopyranoside (pNPG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and the implications of its use across different scientific fields.

Overview of this compound

- Chemical Formula : C12H15NO8

- Molecular Weight : 301.25 g/mol

- CAS Number : 72732-54-8

- Physical Properties : pNPG is a colorless to pale yellow crystalline powder, soluble in water and organic solvents like ethanol and DMSO. It has a melting point of 187-188°C and a pH range of 6.0-8.0 .

This compound primarily functions as a substrate for enzymes such as β-galactosidase and α-L-arabinofuranosidase . The hydrolysis of pNPG by these enzymes results in the release of 4-nitrophenol , which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Hydrolysis Reaction

The general reaction can be summarized as follows:

This reaction is influenced by environmental factors such as temperature and pH, typically conducted under physiological conditions (pH ~7.0) at moderate temperatures (25-37°C).

Enzyme Substrate Activity

- β-Galactosidase Detection : pNPG is extensively used to detect β-galactosidase activity in various organisms, including bacteria and yeast. The colorimetric change upon hydrolysis allows for easy quantification of enzyme activity .

- Arabinofuranosidase Substrate : As a substrate for arabinofuranosidase, pNPG aids in studying carbohydrate metabolism, particularly in the context of plant cell wall degradation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacteria, such as Leuconostoc mesenteroides. However, it shows no significant activity against Lactobacillus acidophilus or Japonica strains . This selectivity may be leveraged in microbiological studies to differentiate between bacterial species based on their enzymatic capabilities.

Applications in Scientific Research

This compound has numerous applications across various fields:

- Biochemistry : Used in enzyme kinetics studies to measure enzyme activity and inhibition.

- Microbiology : Serves as an indicator for metabolic activity in microbial cultures.

- Medical Diagnostics : Potential applications in developing rapid diagnostic tests for diseases related to enzyme deficiencies .

Case Studies and Research Findings

Several studies have highlighted the utility of pNPG in enzyme assays:

- Enzyme Inhibition Studies : A study demonstrated that extracts from Acer saccharum showed potent inhibitory effects on α-glucosidase when tested with pNPG, indicating its role in evaluating anti-hyperglycemic agents .

- Metabolomic Applications : Research utilizing pNPG has been instrumental in characterizing metabolic pathways involving carbohydrate metabolism, providing insights into enzyme interactions and substrate specificity .

Limitations and Future Directions

While this compound is a valuable tool in research, it has limitations regarding sensitivity and specificity in detecting certain enzyme activities. Future research may focus on:

特性

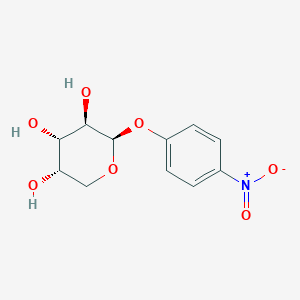

IUPAC Name |

(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。